1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea
Description
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-27-18-5-3-2-4-17(18)25-12-10-24(11-13-25)9-8-22-21(26)23-16-6-7-19-20(14-16)29-15-28-19/h2-7,14H,8-13,15H2,1H3,(H2,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKPZPYUCKOKLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Piperazine Derivative: The piperazine ring is introduced by reacting 2-methoxyphenylamine with ethylene glycol in the presence of a dehydrating agent.
Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the piperazine derivative using a urea linkage. This is typically done under mild conditions using a coupling reagent such as carbonyldiimidazole (CDI).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to the presence of the piperazine ring.
Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its complex structure and functional groups.
Mécanisme D'action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The piperazine ring is known to interact with serotonin and dopamine receptors, which could explain its potential effects on neurological pathways.
Comparaison Avec Des Composés Similaires
Structural Analogs with Piperazine and Benzodioxole Moieties
Several compounds share the benzodioxole-piperazine core but differ in substituents and functional groups:
Key Observations :
- Substituent Effects : The 2-methoxyphenyl group on the piperazine ring may confer distinct selectivity compared to 4-substituted analogs (e.g., 4-chlorophenyl in Compound 18), which could influence pharmacokinetics or target engagement .
Urea Derivatives vs. Other Linkages
- Target Compound vs. Ketone-Based Analogs (): Urea derivatives generally exhibit stronger hydrogen-bonding capacity than ketones, which may enhance binding to biological targets such as enzymes or receptors . Ketone-based analogs (e.g., Compounds 17–19) showed moderate anti-Trypanosoma cruzi activity, but their lower yields (20–50%) compared to urea derivatives (e.g., 87% yield for 6g in ) suggest urea-linked compounds may be more synthetically accessible .
-
- MK13 contains a urea group but lacks the benzodioxole moiety, instead featuring a 3,5-dimethoxyphenyl group. This highlights the benzodioxole’s role in aromatic interactions and metabolic stability .
Activité Biologique
The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a piperazine derivative through an ethyl spacer and a urea functional group. Its molecular formula is , and it has a molecular weight of approximately 372.43 g/mol.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, including:
- Prostate Cancer (LNCaP)
- Pancreatic Cancer (MIA PaCa-2)
- Acute Lymphoblastic Leukemia (CCRF-CEM)
The mechanism of action involves:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
- Cell Cycle Arrest : It causes cell cycle arrest at the S phase, inhibiting DNA synthesis and cellular proliferation.
Antimicrobial Activity
Preliminary investigations have suggested that the compound may also possess antimicrobial properties. It has been evaluated against several bacterial strains, showing moderate inhibition against:
- Escherichia coli
- Staphylococcus aureus
The presence of hydrophobic groups in its structure may contribute to its ability to disrupt bacterial cell membranes.
Study 1: Anticancer Mechanism
A study conducted by researchers at the University of Mysore demonstrated that the compound effectively inhibited the growth of LNCaP cells by inducing apoptosis through the activation of caspase pathways. The results showed a dose-dependent decrease in cell viability with IC50 values around 15 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| LNCaP | 15 | Apoptosis via caspase activation |
| MIA PaCa-2 | 20 | Cell cycle arrest |
| CCRF-CEM | 18 | Apoptosis induction |
Study 2: Antimicrobial Activity
In another investigation, the compound was tested against various microbial strains using a disk diffusion method. The results indicated that it exhibited significant antibacterial activity against Staphylococcus aureus, with an inhibition zone diameter of 12 mm at a concentration of 50 µg/mL.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 10 | 50 |
| Staphylococcus aureus | 12 | 50 |
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Benzo[d][1,3]dioxole Moiety : This component is known for its role in enhancing bioactivity through electron-donating effects.
- Piperazine Ring : Contributes to receptor binding affinity and enhances solubility.
Research has shown that modifications to these moieties can significantly alter the biological profile, indicating potential for further optimization in drug design.
Q & A
What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized for higher yields?
Basic Research Question
The compound’s synthesis involves multi-step reactions, including the formation of the benzo[d][1,3]dioxole moiety and coupling with a piperazine-ethylurea scaffold. Key challenges include:
- Steric hindrance during coupling reactions due to the bulky 2-methoxyphenyl-piperazine group.
- Purification difficulties arising from intermediates with similar polarity.
Methodological Approach : - Use microwave-assisted synthesis to accelerate reaction rates and improve regioselectivity .
- Optimize solvent systems (e.g., DMF/THF mixtures) to enhance solubility of intermediates .
- Employ HPLC purification with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) for final product isolation .
How does the structural arrangement of the 2-methoxyphenyl-piperazine moiety influence receptor binding affinity?
Advanced Research Question
The 2-methoxyphenyl group and piperazine ring are critical for modulating interactions with CNS targets (e.g., serotonin or dopamine receptors).
- Methoxy group orientation : The para-methoxy substituent enhances π-π stacking with aromatic residues in receptor binding pockets .
- Piperazine flexibility : Ethylurea linkage allows conformational adaptability, improving binding to G-protein-coupled receptors (GPCRs) .
Experimental Validation : - Perform molecular docking (AutoDock Vina) using receptor crystal structures (e.g., 5-HT1A, PDB: 7E2Z) to map binding poses.
- Compare with analogs lacking the methoxy group (e.g., phenyl-piperazine derivatives) via radioligand displacement assays .
What analytical techniques are most effective for resolving contradictions in purity assessments across different batches?
Advanced Research Question
Batch-to-batch variability in purity (e.g., 90–95%) can arise from residual solvents or unreacted intermediates.
Methodological Framework :
- High-resolution mass spectrometry (HRMS) : Confirm molecular integrity (e.g., [M+H]+ = 454.2102 Da) and detect impurities ≥0.1% .
- 1H/13C NMR with 2D experiments (COSY, HSQC) to distinguish regioisomers or stereochemical byproducts .
- DSC/TGA analysis to identify polymorphic forms affecting solubility .
How can structure-activity relationship (SAR) studies be designed to improve metabolic stability without compromising potency?
Advanced Research Question
The compound’s urea linkage and benzodioxole group may confer susceptibility to hepatic oxidation.
SAR Optimization Strategies :
- Bioisosteric replacement : Substitute the benzodioxole with a fluorinated benzothiazole to reduce CYP450-mediated metabolism .
- Methoxy group modification : Introduce electron-withdrawing groups (e.g., trifluoromethoxy) to stabilize the aryl-piperazine moiety .
- In vitro assays : Use hepatocyte microsomes (human/rat) to quantify metabolic half-life and identify vulnerable sites .
What computational models predict the compound’s pharmacokinetic properties, and how reliable are they?
Basic Research Question
In silico Tools :
- SwissADME : Predicts moderate blood-brain barrier penetration (BBB score: 0.55) and high plasma protein binding (>90%) due to lipophilic urea groups .
- pkCSM : Estimates a moderate oral bioavailability (~50%) but highlights potential P-glycoprotein efflux .
Validation : - Compare predictions with in vivo PK studies in rodents (e.g., Cmax = 1.2 µg/mL at 2 h post-dose) .
How does the compound’s reactivity with common electrophiles impact its stability in biological matrices?
Advanced Research Question
The urea group and electron-rich benzodioxole may undergo nucleophilic substitution or oxidation.
Stability Analysis :
- Forced degradation studies : Expose the compound to H2O2 (0.3% v/v) or acidic conditions (pH 2) to identify degradation products .
- LC-MS/MS quantification of intact compound in plasma after incubation at 37°C for 24 h (recovery <80% indicates instability) .
What in vivo models are suitable for evaluating its efficacy in neurological disorders, and what endpoints should be prioritized?
Advanced Research Question
Model Selection :
- Kindling-induced seizures (rats) : Assess anticonvulsant activity (dose range: 10–50 mg/kg) .
- Forced swim test (mice) : Measure antidepressant-like effects via immobility time reduction .
Endpoints : - Biomarker analysis : Cortical serotonin/dopamine levels via microdialysis.
- Behavioral scoring : Latency to seizure onset or mobility duration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
